Cas no 853902-08-6 (3-2-(4-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

3-2-(4-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one Chemical and Physical Properties
Names and Identifiers
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- 3-[2-(4-methoxyphenoxy)ethyl]-5-methyl-1,3-benzoxazol-2-one
- 3-2-(4-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one
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- Inchi: 1S/C17H17NO4/c1-12-3-8-16-15(11-12)18(17(19)22-16)9-10-21-14-6-4-13(20-2)5-7-14/h3-8,11H,9-10H2,1-2H3
- InChI Key: YMHQYMSXQSOVTA-UHFFFAOYSA-N
- SMILES: O1C2=CC=C(C)C=C2N(CCOC2=CC=C(OC)C=C2)C1=O
3-2-(4-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3114-0044-5μmol |
3-[2-(4-methoxyphenoxy)ethyl]-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one |
853902-08-6 | 90%+ | 5μl |
$63.0 | 2023-07-05 | |
Life Chemicals | F3114-0044-50mg |
3-[2-(4-methoxyphenoxy)ethyl]-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one |
853902-08-6 | 90%+ | 50mg |
$160.0 | 2023-07-05 | |
Life Chemicals | F3114-0044-30mg |
3-[2-(4-methoxyphenoxy)ethyl]-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one |
853902-08-6 | 90%+ | 30mg |
$119.0 | 2023-07-05 | |
Life Chemicals | F3114-0044-20μmol |
3-[2-(4-methoxyphenoxy)ethyl]-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one |
853902-08-6 | 90%+ | 20μl |
$79.0 | 2023-07-05 | |
Life Chemicals | F3114-0044-1mg |
3-[2-(4-methoxyphenoxy)ethyl]-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one |
853902-08-6 | 90%+ | 1mg |
$54.0 | 2023-07-05 | |
Life Chemicals | F3114-0044-5mg |
3-[2-(4-methoxyphenoxy)ethyl]-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one |
853902-08-6 | 90%+ | 5mg |
$69.0 | 2023-07-05 | |
Life Chemicals | F3114-0044-25mg |
3-[2-(4-methoxyphenoxy)ethyl]-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one |
853902-08-6 | 90%+ | 25mg |
$109.0 | 2023-07-05 | |
Life Chemicals | F3114-0044-15mg |
3-[2-(4-methoxyphenoxy)ethyl]-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one |
853902-08-6 | 90%+ | 15mg |
$89.0 | 2023-07-05 | |
Life Chemicals | F3114-0044-2mg |
3-[2-(4-methoxyphenoxy)ethyl]-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one |
853902-08-6 | 90%+ | 2mg |
$59.0 | 2023-07-05 | |
Life Chemicals | F3114-0044-10mg |
3-[2-(4-methoxyphenoxy)ethyl]-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one |
853902-08-6 | 90%+ | 10mg |
$79.0 | 2023-07-05 |
3-2-(4-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one Related Literature
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Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
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P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
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Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
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Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
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H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
Additional information on 3-2-(4-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one
Introduction to 3-2-(4-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one (CAS No. 853902-08-6) and Its Emerging Applications in Chemical Biology
The compound 3-2-(4-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one (CAS No. 853902-08-6) represents a fascinating molecule with significant potential in the field of chemical biology and pharmaceutical research. Its unique structural features, characterized by a benzoxazolone core and an allyl ether side chain, make it a promising candidate for further exploration in drug discovery and molecular targeting.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic scaffolds in developing novel therapeutic agents. The benzoxazolone moiety, in particular, has been extensively studied for its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a 4-methoxyphenoxy group introduces additional functional diversity, enabling interactions with various biological targets. This compound’s structure suggests potential applications in modulating enzyme activity and receptor binding, making it a valuable scaffold for rational drug design.
The allyl ether side chain in this molecule is particularly noteworthy, as it can serve as a versatile handle for further chemical modifications. Such modifications are crucial for optimizing pharmacokinetic properties and enhancing binding affinity to biological targets. In recent years, there has been growing interest in the development of bioisosteres that can replace existing functional groups while maintaining or improving biological activity. The allyl ether moiety is an excellent example of such a bioisostere, offering the potential to fine-tune both physical and chemical properties of the molecule.
One of the most exciting aspects of this compound is its potential application in the development of targeted therapies. The benzoxazolone core has been shown to interact with various enzymes and receptors, making it a versatile platform for drug discovery. For instance, studies have demonstrated that benzoxazolone derivatives can inhibit the activity of kinases and other enzymes involved in cancer progression. The 4-methoxyphenoxy group further enhances this potential by allowing for selective binding to specific biological targets.
In addition to its therapeutic potential, this compound has also shown promise in chemical biology research. The ability to modify its structure allows researchers to probe the relationship between molecular architecture and biological activity. This approach is particularly valuable for understanding the mechanisms of action of existing drugs and for identifying new therapeutic targets. The allyl ether side chain, in particular, provides a unique opportunity for studying the impact of different functional groups on biological outcomes.
Recent studies have also explored the use of this compound as a prodrug or intermediate in synthetic chemistry. Prodrugs are designed to improve drug delivery by converting into active forms within the body. The structural features of this molecule make it an attractive candidate for prodrug development, as they can be engineered to release active pharmacophores under specific physiological conditions.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Modern synthetic methodologies have enabled the efficient preparation of complex molecules like this one, making it more accessible for research purposes. Advances in catalytic processes have also contributed to reducing the environmental impact of its synthesis, aligning with broader efforts toward sustainable chemistry.
The future prospects of this compound are vast, with ongoing research exploring its potential applications in various fields. As our understanding of biological systems continues to grow, so does the demand for innovative molecular tools like this one. Whether used as a lead compound or as part of a larger synthetic strategy, 3-2-(4-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one (CAS No. 853902-08-6) is poised to play a significant role in advancing chemical biology and pharmaceutical science.
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